

Doxofylline: A Technical Guide to its Molecular Structure, Mechanism of Action, and Pharmacokinetics

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Abstract

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Chemically distinct from theophylline by the presence of a dioxolane group at the N-7 position, Doxofylline exhibits a unique pharmacological profile. This technical guide provides an in-depth overview of the molecular structure of Doxofylline, a critical analysis of its mechanism of action, comprehensive pharmacokinetic data, and detailed experimental protocols for key assays. Notably, recent evidence suggests that Doxofylline's primary mechanism of action may not be phosphodiesterase (PDE) inhibition, but rather an interaction with β 2-adrenoceptors, coupled with a significantly lower affinity for adenosine receptors compared to theophylline, contributing to its improved safety profile.

Molecular Structure and Physicochemical Properties

Doxofylline, with the IUPAC name 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative.^[1] Its molecular structure is characterized by a purine-2,6-dione core, substituted with methyl groups at positions 1 and 3, and a distinctive 1,3-dioxolane-2-ylmethyl group at position 7.^[1] This dioxolane moiety is a key structural feature that

differentiates it from theophylline and is thought to be responsible for its distinct pharmacological properties.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₄ N ₄ O ₄	[2]
Molecular Weight	266.25 g/mol	[1][2]
CAS Number	69975-86-6	[1]
Appearance	White crystalline powder	
Solubility	Soluble in water	
Melting Point	144-145 °C	

Mechanism of Action: A Paradigm Shift from Traditional Xanthines

For many years, the bronchodilatory effects of methylxanthines were primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, the mechanism of action for Doxofylline is now understood to be more complex and distinct from that of theophylline.

Interaction with β 2-Adrenoceptors

Recent studies have indicated that a primary mechanism of action for Doxofylline involves interaction with β 2-adrenoceptors.[3] This interaction is believed to elicit the relaxation of airway smooth muscle, leading to bronchodilation. Molecular docking studies have suggested that Serine 169 and Serine 173 on the β 2-adrenoceptor are potential binding sites for Doxofylline, with hydrogen bonding being the main driving force of this interaction.[3]

Low Affinity for Adenosine Receptors

A key differentiator between Doxofylline and theophylline is their affinity for adenosine receptors. Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors, which is associated with many of its adverse effects, including cardiac and central nervous system stimulation. In contrast, Doxofylline exhibits a significantly lower affinity for adenosine A1 and

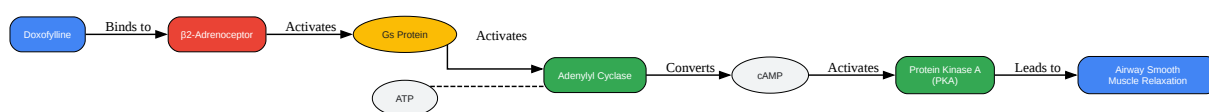
A2 receptors, with binding affinities reported to be in the 10^{-4} M range, a concentration considered too high to have significant pharmacological relevance.[4] This low affinity is a major contributor to Doxofylline's improved safety profile.

Phosphodiesterase (PDE) Inhibition

While initially thought to be a primary mechanism, the role of PDE inhibition in Doxofylline's therapeutic effect is now considered to be minor. Studies have shown that Doxofylline has no significant effect on most of the known PDE isoforms, with the exception of a weak inhibitory action on PDE2A1 at high concentrations.[2][3] This further distinguishes it from theophylline, which is a non-selective PDE inhibitor.

Signaling Pathway

The proposed primary signaling pathway for Doxofylline's bronchodilatory effect is initiated by its interaction with β 2-adrenoceptors on airway smooth muscle cells. This interaction is thought to activate the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.



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Proposed signaling pathway of Doxofylline.

Pharmacokinetics

The pharmacokinetic profile of Doxofylline has been studied in healthy volunteers and patients with respiratory diseases.

Parameter	Value	Condition	Reference
Bioavailability (Oral)	~62.6%	Healthy Volunteers	[2]
Time to Peak Plasma Concentration (Tmax)	1.19 ± 0.19 hours	400 mg twice daily for 5 days in adults with chronic bronchitis	[2]
Peak Plasma Concentration (Cmax)	5.78 to 20.76 mcg/mL	400 mg twice daily for 5 days in adults with chronic bronchitis	[2]
Elimination Half-life (t _{1/2})	1.83 ± 0.37 hours	Single 100 mg IV dose in adults with chronic bronchitis	[2]
Elimination Half-life (t _{1/2})	7.01 ± 0.80 hours	400 mg twice daily for 5 days in adults with chronic bronchitis	[2]
Protein Binding	~48%		
Metabolism	Extensively hepatic (~90%)	[2]	
Excretion	<4% unchanged in urine	[2]	

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is designed to determine the binding affinity of Doxofylline for adenosine A1 and A2 receptors in brain tissue.

Materials:

- Guinea pig brain and rat striatum tissue
- [³H]-N⁶-cyclohexyladenosine ([³H]-CHA) for A1 receptor labeling

- [^3H]-1,3-diethyl-8-phenylxanthine ([^3H]-DPX) for A1 receptor labeling
- [^3H]-5'-N-ethylcarboxamidoadenosine ([^3H]-NECA) for A2 receptor labeling
- Doxofylline solutions of varying concentrations
- Theophylline solutions (for comparison)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
- **Binding Assay:** In a final volume of 1 mL, incubate the membrane preparation with the respective radioligand and varying concentrations of Doxofylline or theophylline.
- **Incubation:** Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- **Filtration:** Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
- **Washing:** Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of Doxofylline that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of Doxofylline to inhibit the activity of various PDE isoforms.

Materials:

- Purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
- [^3H]-cAMP or [^3H]-cGMP as substrate
- Doxofylline solutions of varying concentrations
- Rolipram (selective PDE4 inhibitor, for control)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl_2 , 1.7 mM EGTA)
- Snake venom nucleotidase
- Anion-exchange resin (e.g., Dowex)
- Scintillation counter

Procedure:

- **Reaction Mixture:** In a final volume, combine the assay buffer, the specific PDE isoform, and varying concentrations of Doxofylline.
- **Initiation:** Start the reaction by adding the [^3H]-labeled cyclic nucleotide substrate.
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time.
- **Termination:** Stop the reaction by boiling the samples.
- **Hydrolysis:** Add snake venom nucleotidase to hydrolyze the resulting [^3H]-5'-AMP or [^3H]-5'-GMP to [^3H]-adenosine or [^3H]-guanosine.
- **Separation:** Add a slurry of anion-exchange resin to bind the unhydrolyzed charged substrate.

- Centrifugation: Centrifuge the samples to pellet the resin.
- Quantification: Take an aliquot of the supernatant containing the [^3H]-labeled nucleoside and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of PDE inhibition for each Doxofylline concentration and determine the IC50 value.

Workflow for key in vitro experiments.

Conclusion

Doxofylline represents a significant evolution in the class of methylxanthine bronchodilators. Its unique molecular structure, particularly the N-7 substituted dioxolane group, confers a distinct pharmacological profile. The current body of evidence strongly suggests that its primary mechanism of action is not through non-selective PDE inhibition, but rather through interaction with β_2 -adrenoceptors, coupled with a clinically significant lack of affinity for adenosine receptors. This unique profile translates to a therapeutic agent with comparable efficacy to theophylline but with a markedly improved safety and tolerability profile. For researchers and drug development professionals, a thorough understanding of Doxofylline's molecular and mechanistic nuances is crucial for its optimal clinical application and for the development of future respiratory therapeutics.

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